Bienvenue dans la boutique en ligne BenchChem!

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2

CCK receptor pharmacology Pancreatic acinar cell signaling CGRP fragment structure-activity relationship

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 (CAS 132917-49-8), synonymously designated α-CGRP (30–37) (canine, mouse, rat), is a synthetic C-terminally amidated octapeptide corresponding to residues 30–37 of the alpha-calcitonin gene-related peptide sequence. With a molecular formula of C₃₅H₅₄N₁₀O₁₃ and an average molecular weight of approximately 822.86 Da, this fragment retains the native Thr³⁰–Asn³¹–Val³²–Gly³³–Ser³⁴–Glu³⁵–Ala³⁶–Phe³⁷-NH₂ sequence that is fully conserved across canine, murine, and rat orthologs, enabling cross-species experimental consistency.

Molecular Formula C35H54N10O13
Molecular Weight 822.874
CAS No. 132917-49-8
Cat. No. B592130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2
CAS132917-49-8
Molecular FormulaC35H54N10O13
Molecular Weight822.874
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C35H54N10O13/c1-16(2)28(45-32(55)22(13-24(36)48)44-34(57)27(37)18(4)47)35(58)39-14-25(49)41-23(15-46)33(56)42-20(10-11-26(50)51)31(54)40-17(3)30(53)43-21(29(38)52)12-19-8-6-5-7-9-19/h5-9,16-18,20-23,27-28,46-47H,10-15,37H2,1-4H3,(H2,36,48)(H2,38,52)(H,39,58)(H,40,54)(H,41,49)(H,42,56)(H,43,53)(H,44,57)(H,45,55)(H,50,51)/t17-,18+,20-,21-,22-,23-,27-,28-/m0/s1
InChIKeyFTRYGVQSMSVKGI-AITDKQMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 (α-CGRP 30–37): Procurement-Grade C-Terminal Calcitonin Gene-Related Peptide Fragment for CCK Receptor Pharmacology


H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 (CAS 132917-49-8), synonymously designated α-CGRP (30–37) (canine, mouse, rat), is a synthetic C-terminally amidated octapeptide corresponding to residues 30–37 of the alpha-calcitonin gene-related peptide sequence . With a molecular formula of C₃₅H₅₄N₁₀O₁₃ and an average molecular weight of approximately 822.86 Da, this fragment retains the native Thr³⁰–Asn³¹–Val³²–Gly³³–Ser³⁴–Glu³⁵–Ala³⁶–Phe³⁷-NH₂ sequence that is fully conserved across canine, murine, and rat orthologs, enabling cross-species experimental consistency [1]. Unlike the well-characterized N-terminally truncated CGRP(8–37) antagonist, this mid-length C-terminal fragment exhibits a functionally divergent pharmacological signature—acting as an agonist at cholecystokinin (CCK) receptors rather than as a modulator of CGRP receptors—making it a mechanistically distinct tool compound for neuropeptide receptor cross-talk studies [2].

Why α-CGRP (30–37) Cannot Be Interchanged with Adjacent C-Terminal CGRP Fragments: Evidence-Based Procurement Rationale


C-terminal fragments of CGRP exhibit sharply non-linear structure-activity relationships that preclude generic substitution. In guinea pig pancreatic acini assays, a single-residue difference in N-terminal truncation produces dramatic potency shifts: CGRP(30–37) yields a 5.1-fold increase in amylase secretion, whereas the one-residue-shorter CGRP(31–37) produces only a 4.1-fold increase, and the two-residue-shorter CGRP(32–37) paradoxically jumps to a 9.2-fold increase—the most potent among all fragments tested [1]. Furthermore, while [Tyr⁰]CGRP(28–37) functions as a competitive CGRP receptor antagonist (IC₅₀ = 3 μM), the native (30–37) fragment does not antagonize CGRP-mediated responses but instead acts exclusively as a CCK receptor agonist [2][3]. The C-terminal amide moiety present on the (30–37) fragment is critical: replacement with a carboxyl group reduces hCGRP₁ receptor affinity by >50-fold, demonstrating that even the terminal functional group profoundly affects receptor recognition [4]. These data collectively establish that adjacent CGRP C-terminal fragments are not functionally interchangeable, and procurement decisions must be guided by the specific pharmacological endpoint required.

Quantitative Differentiation Evidence for H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 (α-CGRP 30–37) Against Closest Analogs


CCK Receptor Agonist Potency: α-CGRP (30–37) vs. Adjacent C-Terminal Fragment Series in Pancreatic Acinar Amylase Secretion

In a direct head-to-head comparison of C-terminal CGRP fragments tested at an equimolar concentration of 100 μM in guinea pig pancreatic acini, α-CGRP (30–37) stimulated a 5.1-fold increase in amylase secretion. This potency positions it between CGRP(31–37) at 4.1-fold and the maximally effective CGRP(32–37) at 9.2-fold. For reference, full-length rat CGRP(1–37) at its maximally effective concentration of 100 nM produced only a 2.1-fold increase [1]. Critically, these C-terminal fragments (30–37, 31–37, 32–37) did not antagonize CGRP actions; instead, they acted exclusively as CCK receptor agonists, with relative potencies for stimulating amylase secretion correlating directly with their relative potencies for inhibiting ¹²⁵I-BH-CCK-8 binding [1]. This distinguishes the (30–37) fragment fundamentally from [Tyr⁰]CGRP(28–37), which is a competitive CGRP receptor antagonist (IC₅₀ = 3 μM) with no intrinsic agonist activity [2].

CCK receptor pharmacology Pancreatic acinar cell signaling CGRP fragment structure-activity relationship

Miotic Activity via CCK_A Receptors: α-CGRP (30–37) in Primate Ocular Pharmacology

In an in vivo primate model using intracameral injection in anesthetized monkeys pretreated with indomethacin and atropine, both CGRP(30–37) and CGRP(31–37) demonstrated miotic (pupil-constricting) properties [1]. CGRP(32–37) was the most thoroughly characterized fragment in this assay, inducing miosis with a potency approximately 1000-fold lower than that of sulphated CCK-8 [1]. The CGRP(32–37)-induced miosis was specifically antagonized by the CCK_A receptor antagonist loxiglumide, confirming that these C-terminal fragments mediate their ocular effects through CCK_A receptor activation rather than through CGRP receptors [1]. Notably, CGRP(8–37) and CGRP(32–37) were also reported to contract the iris sphincter in the rabbit eye, potentially via neurokinin receptor agonism, further illustrating the divergent receptor pharmacology of different-length CGRP fragments [2].

Ocular pharmacology CCK_A receptor Miosis Primate model

Functional Divergence from CGRP(8–37) Antagonist: α-CGRP (30–37) as a CCK Receptor Agonist Rather Than a CGRP Receptor Modulator

The pharmacological identity of α-CGRP (30–37) stands in stark contrast to that of the widely used CGRP receptor antagonist CGRP(8–37). Human CGRP(8–37) binds the CGRP₁ receptor with a Kᵢ of 3.2 nM and acts as a competitive antagonist, but suffers from rapid degradation in human plasma (t₁/₂ ≈ 20 min) [1]. In vivo, CGRP(8–37) at 30 nmol/kg/min effectively antagonizes the hypotensive, tachycardic, and carotid vasodilator effects of human α-CGRP in conscious rats [2]. In contrast, the shorter C-terminal fragments CGRP(30–37), CGRP(31–37), and CGRP(32–37) do not antagonize CGRP-mediated responses; instead, they act as agonists exclusively at CCK receptors on pancreatic acini, stimulating amylase secretion through a cAMP-independent, calcium-dependent mechanism [3]. The native (unmodified) α-CGRP (30–37) lacks the Asp³¹, Pro³⁴, and Phe³⁵ substitutions present in the high-affinity antagonist [D³¹,P³⁴,F³⁵]CGRP(30–37)-NH₂ (Kᵢ = 29.6 nM), and therefore has negligible CGRP₁ receptor affinity [4].

CGRP receptor antagonist CCK receptor agonist Neuropeptide receptor cross-talk Tool compound selection

Critical Role of Thr³⁰ Residue: Structural Basis for α-CGRP (30–37) as the Shortest CGRP C-Terminal Scaffold Retaining Receptor Binding Potential

Structure-activity relationship studies by Carpenter et al. (2001) established that [D³¹,P³⁴,F³⁵]CGRP(30–37)-NH₂ represents the shortest reported CGRP C-terminal peptide analogue exhibiting reasonable hCGRP₁ receptor affinity (Kᵢ = 29.6 nM) [1]. Critically, removal of Thr³⁰ from this peptide's N-terminus—yielding the 31–37 fragment—caused a precipitous drop in receptor affinity from the nanomolar to the micromolar range, demonstrating that Thr³⁰ is indispensable for productive CGRP₁ receptor engagement [1]. An alanine scan of [A³⁴,F³⁵]CGRP(28–37)-NH₂ further identified Val³² and Phe³⁷ as additional residues critical for binding [1]. NMR and molecular modeling revealed that a β-turn centered on Pro²⁹ exposes Thr³⁰ to the surrounding environment, while a C-terminal helical turn orients Thr³⁰, Val³², and Phe³⁷ into consistent interspatial positions for receptor recognition [1]. Although the native (unmodified) α-CGRP (30–37) lacks the affinity-enhancing substitutions, it retains the full complement of structurally critical residues (Thr³⁰, Val³², Phe³⁷-NH₂) identified by these studies [1].

CGRP structure-activity relationship Thr30 residue Peptide truncation SAR Receptor binding minimum fragment

Species Conservation of the TNVGSEAF-NH₂ Sequence: Cross-Species Experimental Consistency for Canine, Murine, and Rat Models

The octapeptide sequence Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ (TNVGSEAF-NH₂, residues 30–37 of α-CGRP) is fully conserved across canine (Canis lupus familiaris), murine (Mus musculus), and rat (Rattus norvegicus) species . This contrasts with the N-terminal and mid-region sequences of α-CGRP, which exhibit species-dependent variations [1]. The complete C-terminal conservation means that α-CGRP (30–37) produces pharmacologically consistent results regardless of the rodent species employed, eliminating species-dependent potency differences as a confounding variable in cross-species experimental designs. Commercially, this peptide is supplied with validated purity specifications (typically ≥95% by HPLC, with some vendors offering ≥98% or ≥99% grades) and is delivered as a lyophilized powder with recommended storage at −20°C [2].

Species conservation Cross-species pharmacology Rodent models Peptide sequence homology

Validated Application Scenarios for α-CGRP (30–37) (H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2) Based on Quantitative Evidence


CCK Receptor Pharmacological Profiling: Selective Agonist Tool for Pancreatic Acinar Cell Studies

α-CGRP (30–37) serves as a validated CCK receptor agonist in guinea pig pancreatic acini, stimulating a 5.1-fold increase in amylase secretion at 100 μM through a cAMP-independent, calcium-dependent mechanism [4]. Unlike full-length CGRP, which acts at CGRP receptors, this fragment activates CCK receptors exclusively, as confirmed by competitive inhibition of ¹²⁵I-BH-CCK-8 binding and blockade by the CCK receptor antagonist L364,718 [4]. Researchers studying CCK receptor signaling cascades, particularly those comparing CGRP-derived peptide ligands with native CCK peptides, benefit from this fragment's unique ability to engage CCK receptors without cross-reacting at CGRP receptors—a property not shared by [Tyr⁰]CGRP(28–37), which antagonizes CGRP receptors with an IC₅₀ of 3 μM [2].

Ocular Pharmacology: Investigating CCK_A Receptor-Mediated Miosis in Primate and Rabbit Models

In primate ocular pharmacology, α-CGRP (30–37) demonstrates miotic activity following intracameral injection in anesthetized monkeys, acting through CCK_A receptors as evidenced by loxiglumide-sensitive antagonism of the related fragment CGRP(32–37) [4]. The miosis induced by these C-terminal CGRP fragments is mechanistically distinct from CGRP receptor-mediated responses, as confirmed by the absence of agonistic activity of CGRP(8–37) at CGRP receptors in the same ocular model [2]. This application is particularly relevant for researchers studying anterior chamber physiology, iris sphincter pharmacology, and the role of CCK_A receptors in pupillary responses.

Peptide Structure-Activity Relationship (SAR) Programs: Native Scaffold for CGRP C-Terminus Modification Studies

For medicinal chemists engaged in CGRP antagonist development, α-CGRP (30–37) provides the native (unmodified) octapeptide scaffold that contains all three residues experimentally validated as critical for hCGRP₁ receptor interaction: Thr³⁰, Val³², and Phe³⁷-NH₂ [4]. Systematic substitution studies on this native backbone—particularly at positions Asn³¹→Asp, Ser³⁴→Pro, and Ala³⁵→Phe—enable the rational progression from the native, CGRP receptor-inactive fragment to high-affinity antagonists such as [D³¹,P³⁴,F³⁵]CGRP(30–37)-NH₂ (Kᵢ = 29.6 nM) [4]. The C-terminal amide, which is present on this compound, is critical for receptor recognition, with amide-to-carboxyl substitution causing >50-fold affinity loss [4].

Cross-Species Neuropeptide Pharmacology: Standardized Tool for Canine–Murine–Rat Comparative Studies

Because the TNVGSEAF-NH₂ sequence is 100% conserved across canine, mouse, and rat α-CGRP orthologs, α-CGRP (30–37) eliminates species-dependent ligand variability as a confounding factor in cross-species experimental designs [4][2]. This makes it an ideal standardized peptide tool for laboratories that employ multiple rodent models or that require direct comparison of CCK receptor pharmacology across species. The compound is commercially available with validated purity grades (≥95% to ≥99% by HPLC) from multiple suppliers, with recommended storage as lyophilized powder at −20°C and solubility in aqueous solvents .

Quote Request

Request a Quote for H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.